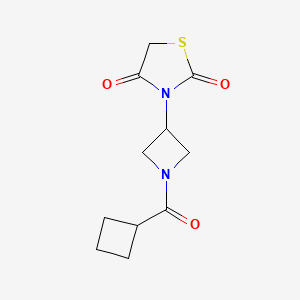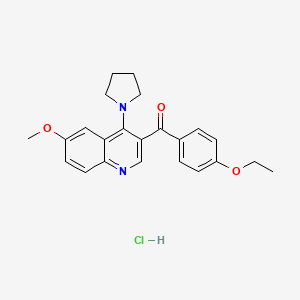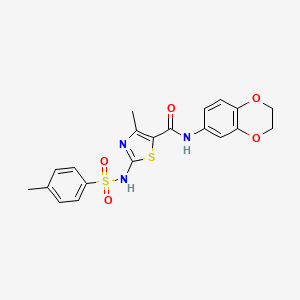![molecular formula C19H15FN4O2S B2745154 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide CAS No. 343373-13-7](/img/structure/B2745154.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: is a complex organic compound with multifaceted applications in the fields of chemistry, biology, medicine, and industry. It is characterized by the presence of acetylamino, pyridinyl, sulfanyl, fluorophenyl, and nicotinamide groups, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide typically involves multi-step organic reactions:
Formation of the 6-(acetylamino)-3-pyridinyl intermediate: : This step might involve the acetylation of 6-amino-3-pyridinyl using acetic anhydride under mild heating conditions.
Thioether formation: : The 6-(acetylamino)-3-pyridinyl intermediate reacts with a sulfhydryl compound to form the sulfanyl group.
Coupling with N-(4-fluorophenyl)nicotinamide: : Finally, a coupling reaction occurs, possibly using a condensing agent like DCC (dicyclohexylcarbodiimide), to attach the N-(4-fluorophenyl)nicotinamide to the sulfanyl group.
Industrial Production Methods
For industrial production, optimized and scaled-up versions of the above synthetic routes are utilized. This may involve the use of continuous flow reactors to enhance yield and reduce reaction times. Reaction conditions are tightly controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : This may reduce the nitro group to an amine.
Substitution: : Particularly at the pyridinyl or phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated solvents for substitution reactions.
Major Products
Oxidation may yield sulfoxides or sulfones.
Reduction reactions could result in amino derivatives.
Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: finds applications in various domains:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors. The acetylamino group may facilitate binding to specific active sites, while the sulfanyl and fluorophenyl groups enhance its stability and affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds:
4-fluorophenyl-nicotinamide derivatives: : These compounds may share some structural features but lack the sulfanyl group, which imparts unique properties to our compound.
Nicotinamide analogues: : While they may have similar biological activities, the presence of the 6-(acetylamino)-3-pyridinyl group distinguishes our compound in terms of reactivity and functionality.
Similar compounds include:
N-(4-fluorophenyl)-nicotinamide
6-(acetylamino)-3-pyridinyl derivatives
Sulfanyl-substituted nicotinamides
Whew! Quite the detailed journey into the realm of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide . Hope that helps!
Propriétés
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-12(25)23-17-9-8-15(11-22-17)27-19-16(3-2-10-21-19)18(26)24-14-6-4-13(20)5-7-14/h2-11H,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGGUOGSWEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride](/img/structure/B2745073.png)
![7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B2745075.png)


![2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2745078.png)
![N-hydroxybicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2745079.png)

![N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2745081.png)
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2745083.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2745089.png)

